molecular formula C16H23N5O2 B12824990 2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid

2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid

Cat. No.: B12824990
M. Wt: 317.39 g/mol
InChI Key: DYMJPACCLKIFIS-UHFFFAOYSA-N
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Description

2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyridine core, which is known for its significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved using enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach . The reaction conditions often include moderate temperatures and short reaction times, resulting in high yields.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, each with unique properties.

Scientific Research Applications

2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid is unique due to the presence of the isopropylamino group and the piperidinyl acetic acid moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

2-[4-[6-(propan-2-ylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C16H23N5O2/c1-11(2)17-13-3-4-14-18-16(19-21(14)9-13)12-5-7-20(8-6-12)10-15(22)23/h3-4,9,11-12,17H,5-8,10H2,1-2H3,(H,22,23)

InChI Key

DYMJPACCLKIFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN2C(=NC(=N2)C3CCN(CC3)CC(=O)O)C=C1

Origin of Product

United States

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